molecular formula C9H10BrN B8143105 2-Bromo-6-cyclopropylaniline

2-Bromo-6-cyclopropylaniline

Cat. No.: B8143105
M. Wt: 212.09 g/mol
InChI Key: UXVQOJGJRAEOTL-UHFFFAOYSA-N
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Description

2-Bromo-6-cyclopropylaniline is a brominated aniline derivative characterized by a cyclopropyl substituent at the 6-position and a bromine atom at the 2-position of the benzene ring.

Properties

IUPAC Name

2-bromo-6-cyclopropylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-8-3-1-2-7(9(8)11)6-4-5-6/h1-3,6H,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVQOJGJRAEOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=CC=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-6-cyclopropylaniline can be synthesized through several methods. One common approach involves the bromination of 6-cyclopropylaniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product.

Another method involves the Buchwald-Hartwig amination reaction, where 2-bromoaniline is reacted with cyclopropylamine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically conducted in a solvent like toluene or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-cyclopropylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation Reactions: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: The compound can be reduced to form the corresponding cyclopropylaniline using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or sodium thiolate in solvents like ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon.

Major Products

    Substitution: Formation of 2-substituted-6-cyclopropylaniline derivatives.

    Oxidation: Formation of 2-bromo-6-cyclopropyl nitrosoaniline or 2-bromo-6-cyclopropyl nitroaniline.

    Reduction: Formation of 6-cyclopropylaniline.

Scientific Research Applications

2-Bromo-6-cyclopropylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a building block for the synthesis of bioactive compounds.

    Medicine: Explored for its potential use in drug discovery and development. Its derivatives may exhibit pharmacological activities that are useful in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials. It may also be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-cyclopropylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The cyclopropyl group can influence the compound’s binding affinity and selectivity towards its targets. The bromine atom may also participate in halogen bonding interactions, further affecting the compound’s biological activity .

Comparison with Similar Compounds

4-Bromo-2,6-diisopropylaniline

  • Structure : Bromine at the 4-position, bulky isopropyl groups at 2- and 6-positions.
  • Synthesis : Prepared via bromination of 2,6-diisopropylaniline using Br₂ in dichloromethane (DCM) at 0°C, followed by neutralization with Na₂S₂O₃ .
  • Electronic Effects: Isopropyl groups are mildly electron-donating, contrasting with the electron-withdrawing cyclopropyl group in 2-bromo-6-cyclopropylaniline.
  • Applications : Likely used in catalysis or ligand design due to steric bulk.

2-Bromo-6-methoxyaniline

  • Structure : Methoxy (-OCH₃) group at the 6-position, bromine at the 2-position.
  • Properties: Molecular formula C₇H₈BrNO, molecular weight 202.05 g/mol .
  • Key Differences :
    • Electronic Effects : The methoxy group is strongly electron-donating, activating the aromatic ring toward electrophilic substitution, whereas the cyclopropyl group may deactivate the ring.
    • Reactivity : Methoxy directs incoming electrophiles to specific positions (ortho/para), while cyclopropyl’s effects are less predictable due to ring strain.

6-Bromo-2,2'-bipyridyl

  • Structure : Bromine on a bipyridyl scaffold (two pyridine rings linked at the 2-positions).
  • Key Differences :
    • Aromatic System : Pyridine rings introduce nitrogen atoms, enabling coordination chemistry (e.g., metal-organic frameworks or catalysts).
    • Reactivity : Bromine in a heteroaromatic system may participate in cross-coupling reactions more readily than bromine in an aniline derivative.
  • Commercial Availability : Listed in TCI Chemicals catalogs at premium pricing (e.g., ¥45,100 for 25 g) .

Data Table: Comparative Overview

Compound Substituents Molecular Formula Key Features Synthesis Method
This compound 2-Br, 6-cyclopropyl Not reported High ring strain, potential EW effects Likely via cyclopropanation of precursor
4-Bromo-2,6-diisopropylaniline 4-Br, 2,6-diisopropyl Not reported Steric hindrance, mild ED effects Bromination of 2,6-diisopropylaniline
2-Bromo-6-methoxyaniline 2-Br, 6-OCH₃ C₇H₈BrNO Strong ED effects, ring activation Not detailed in evidence
6-Bromo-2,2'-bipyridyl 6-Br on bipyridyl C₁₀H₇BrN₂ Heteroaromatic, coordination chemistry Not detailed in evidence

EW = Electron-Withdrawing; ED = Electron-Donating

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